(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a complex organic compound with significant potential in pharmaceutical applications. It is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound is classified under the category of imidazo[1,2-a]pyrazines, which are known for their diverse pharmacological properties.
The compound has a CAS number of 1416444-72-8 and a molecular formula of C13H15N3. Its molecular weight is approximately 213.28 g/mol. This compound falls within the broader category of nitrogen-containing heterocycles, specifically those exhibiting biological activity related to neurotransmitter modulation and receptor interactions in the central nervous system .
The synthesis of (S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can be achieved through various methods. Common synthetic routes include:
These methods allow chemists to tailor the compound's structure for specific therapeutic applications, enhancing its efficacy and selectivity .
The molecular structure of (S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine features a tetrahydroimidazo core fused with a pyrazine ring. Key structural data includes:
The unique bicyclic configuration is crucial for its interaction with biological targets, particularly in receptor binding .
(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exhibits notable chemical reactivity primarily through:
These reactions are fundamental for developing analogs that can target specific pathways in pharmacology .
The mechanism of action for (S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine primarily involves interaction with orexin receptors in the central nervous system. This interaction suggests potential applications in treating sleep disorders and conditions related to orexin signaling.
Research indicates that this compound can modulate receptor activities that influence sleep architecture and cognitive functions. Specifically:
The physical and chemical properties of (S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine include:
These properties are important for understanding the compound's behavior in biological systems as well as its formulation in pharmaceutical applications .
(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has significant applications in the pharmaceutical industry due to its biological activity:
Davidson cyclization serves as a foundational methodology for constructing the bicyclic 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core. This approach involves the condensation reaction between α-halo ketones and diamino precursors, enabling efficient ring closure under mild conditions. Patent WO2010125101A1 details a modified Davidson protocol where bromoacetyl intermediates are reacted with 1,2-diaminoethane derivatives in acetonitrile at 60°C, achieving cyclization yields of 78-92% [1] [5]. The reaction's versatility is demonstrated through its compatibility with diverse electron-withdrawing groups at the C2 position, including esters, nitriles, and ketones.
Lactamization represents an alternative scaffold assembly route, particularly valuable for introducing carbonyl functionality at strategic positions. This method employs N-protected amino acids as starting materials, which undergo activation via mixed anhydride formation followed by intramolecular amidation. The lactam intermediate (e.g., 7-oxo-1,4-diazepane) subsequently undergoes dehydrative cyclization with ammonium acetate in acetic acid to form the imidazo[1,2-a]pyrazine core. Reaction optimization studies revealed that microwave irradiation (150°C, 20 min) significantly improves reaction efficiency compared to conventional heating, reducing epimerization risks while maintaining yields above 85% [3].
Table 1: Comparative Analysis of Tetrahydroimidazo[1,2-a]pyrazine Cyclization Methods
Method | Reagents/Conditions | Yield Range | Key Advantages |
---|---|---|---|
Davidson Cyclization | α-Bromoketones, DIPEA, CH₃CN, 60°C | 78-92% | Broad substrate tolerance, single-step cyclization |
Lactamization | N-Boc-amino acids, POCl₃, then NH₄OAc | 65-85% | Precise stereocontrol, functionalized intermediates |
One-pot Assembly | Aldehydes, amino esters, TFA, 120°C | 70-88% | Atom economy, reduced purification burden |
Introduction of the chiral (S)-8-methyl group requires asymmetric methodologies to prevent racemization during scaffold formation. WO2010125101A1 discloses two principal approaches: chiral pool utilization and catalytic asymmetric synthesis. The former employs L-alanine-derived building blocks where the existing α-stereocenter directs diastereoselective ring formation. This strategy ensures >99% de when conducted in non-polar solvents (toluene) at controlled temperatures (-10°C) [1].
For modular flexibility, catalytic asymmetric hydrogenation has been optimized using DuPhos-Rh complexes. The prochiral enamide intermediate (8-methylidene precursor) undergoes hydrogenation (100 psi H₂, 25°C) with enantiomeric excesses reaching 98% [1]. The stereochemical integrity of the (S)-configured derivatives is preserved during downstream functionalization by employing non-epimerizing conditions: avoiding strong bases (>pH 9), minimizing heating above 80°C in protic solvents, and utilizing borane-protecting groups for nitrogen atoms prone to racemization [1] [4]. Analytical characterization via chiral HPLC (Chiralpak AD-H column) confirms configuration retention throughout synthetic sequences.
Borane complexes serve dual purposes in tetrahydroimidazo[1,2-a]pyrazine synthesis: chemoselective reduction and stereochemical preservation. The reagent BH₃·THF preferentially reduces lactam carbonyls to N-protected amines without affecting aromatic rings or ester functionalities. This selectivity is exploited in the synthesis of 3-substituted derivatives where the C3-position carries reducible groups [1].
Crucially, borane adducts stabilize reduction-sensitive intermediates during N-functionalization. The formation of amine-borane complexes (R₃N·BH₃) temporarily protects nucleophilic nitrogens, preventing unwanted dimerization or oxidation during subsequent steps. This is particularly valuable for primary amines generated via lactam reduction. The borane group is readily removed by mild acidic hydrolysis (10% citric acid) without racemization at the (S)-8-methyl position [1]. Kinetic studies demonstrate that borane-protected intermediates exhibit 3-5 fold greater stability against oxidative degradation compared to their free amine counterparts, significantly improving yields in multistep sequences.
1.2. Modular Functionalization of Core Structures
The secondary amine at the 5-position serves as a versatile handle for structure-activity relationship exploration. Acylation with arylcarbonyl chlorides under Schotten-Baumann conditions (10% NaOH, 0°C) introduces diverse pharmacophores. WO2010125101A1 establishes that electron-deficient aryl groups (e.g., 3,5-bis(trifluoromethyl)benzoyl) enhance P2X7 receptor antagonism by 15-fold compared to alkyl carbamates [1] [5].
Sulfonylation represents another key functionalization strategy. Reacting the core scaffold with heteroaryl sulfonyl chlorides in pyridine generates sulfonamides with improved metabolic stability. Structure-property relationship analysis reveals that pyridyl sulfonamides decrease clearance in microsomal assays by 40% compared to phenyl analogs. For introducing thiol-sensitive groups, disulfide exchange reactions are employed, where the free amine reacts with symmetrical disulfides (e.g., 5,5'-dithiobis(2-nitrobenzoic acid)) to yield mixed disulfides. These derivatives demonstrate enhanced redox-modulating activity in cellular assays [1] [6].
Table 2: Impact of N-Terminal Functional Groups on Receptor Binding
Functional Group | Synthetic Method | Relative Binding Affinity | Metabolic Stability (t½, min) |
---|---|---|---|
Benzoyl | Acylation with benzoyl chloride | 1.0 (Reference) | 28 |
3,5-(CF₃)₂-Benzoyl | Schotten-Baumann acylation | 15.3 | 42 |
Pyridine-3-sulfonyl | Sulfonylation in pyridine | 8.7 | 67 |
S-(CH₂)₂CO₂H disulfide | Disulfide exchange | 3.2 | 38 |
Cyclohexylacetyl | EDC-mediated coupling | 6.1 | 89 |
Strategic incorporation of sulfur-based functionalities enables redox-responsive behavior in the tetrahydroimidazo[1,2-a]pyrazine scaffold. Two principal approaches are documented: (1) direct introduction of mercaptoalkyl chains at the N-terminal position via Michael addition using acryloyl intermediates, and (2) disulfide bridging between the core scaffold and biologically relevant thiols. WO2010125101A1 exemplifies the latter by coupling the amine with cysteine derivatives through dithiobis(succinimidyl propionate) (DSP) chemistry, generating redox-labile conjugates [1] [6].
Electrochemical studies reveal that the disulfide reduction potential (E°') of these derivatives ranges from -280 to -330 mV vs. NHE, positioning them within the biological window for thiol-disulfide exchange. This property facilitates selective reduction in the presence of glutathione pools (E°' = -240 mV). The disulfide exchange kinetics are tunable through substituent effects: electron-withdrawing groups at the C3-phenyl position accelerate thiol-disulfide interchange by 2.3-fold, as quantified by pseudo-first-order rate constants (k = 1.5–3.8 M⁻¹min⁻¹) [6] [7]. Computational modeling confirms that the imidazo[1,2-a]pyrazine core exerts minimal steric hindrance on disulfide bonds, enabling efficient participation in cellular redox networks.
The C3-position tolerates significant structural diversity, with cyclohexylalanine and substituted phenyl groups conferring optimal receptor interactions. Patent WO2010125101A1 details Suzuki-Miyaura cross-coupling for installing phenyl groups: treating the 3-bromoimidazopyrazine with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C) achieves >85% yield [1] [5]. Meta-substituted phenyl rings with halogen atoms (Cl, F) or trifluoromethyl groups enhance lipophilicity (log P 2.1-2.8) without compromising solubility.
For cyclohexylalanine integration, two methods prevail: (1) reductive amination of the core aldehyde with cyclohexylalanine methyl ester (NaBH₃CN, AcOH), and (2) solid-phase peptide coupling using Fmoc-cyclohexylalanine and HATU/DIPEA. The latter approach provides superior stereocontrol (>99% ee) when conducted at 0°C in DMF. Molecular modeling indicates that the aliphatic cyclohexyl moiety fills a hydrophobic pocket in target receptors, contributing 2.3 kcal/mol binding energy through van der Waals interactions. Derivatives with (1R,2S)-configured cyclohexyl groups exhibit 5-fold greater potency than their (1S,2R)-counterparts, highlighting conformational sensitivity [5] [10].
Table 3: C3-Substituent Effects on Physicochemical Properties
C3 Substituent | Synthetic Method | Log D₇.₄ | Aqueous Solubility (μg/mL) | IC₅₀ (P2X7) |
---|---|---|---|---|
Phenyl | Suzuki coupling | 1.8 | 120 | 380 nM |
3-Cl-Phenyl | Suzuki coupling | 2.2 | 85 | 142 nM |
3-CF₃-Phenyl | Buchwald-Hartwig amination | 2.7 | 42 | 89 nM |
Cyclohexyl | Reductive amination | 2.1 | 210 | 76 nM |
Cyclohexylalanine methyl ester | Peptide coupling | 1.9 | 185 | 54 nM |
Compounds Mentioned in Article
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2